

# Rutin Hydrate: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Rutin hydrate

Cat. No.: B10799789

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This technical guide provides an in-depth overview of **Rutin hydrate**, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document, tailored for researchers, scientists, and drug development professionals, consolidates key chemical data, explores its primary biological activities, and furnishes detailed experimental protocols and pathway diagrams to facilitate further investigation.

## Core Chemical and Physical Data

**Rutin hydrate's** chemical identity can be subject to variation based on its degree of hydration, which is reflected in its CAS number and molecular weight. The anhydrous form of rutin has a distinct CAS number from its hydrated counterparts. For clarity, the table below summarizes these key identifiers.

Parameter	Value	Source(s)
Chemical Name	2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy]chromen-4-one;hydrate	[1]
Synonyms	Quercetin-3-rutinoside hydrate, Vitamin P hydrate, Rutoside hydrate, Sophorin hydrate	[1][2][3]
Molecular Formula	$C_{27}H_{30}O_{16} \cdot xH_2O$	[3]
CAS Number	207671-50-9 (hydrate), 250249-75-3 (trihydrate), 153-18-4 (anhydrous)	
Molecular Weight	610.52 g/mol (anhydrous basis), 628.5 g/mol (hydrated), 664.6 g/mol (trihydrate)	
Appearance	Light yellow to yellow-green powder	
Melting Point	195 °C (decomposition)	
Solubility	Soluble in DMSO, pyridine, and aqueous base; insoluble in chloroform. Low water solubility for the monomer (0.125 mg/mL).	

## Key Biological Activities and Mechanisms of Action

**Rutin hydrate** exhibits a wide spectrum of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties. These activities stem from its ability to modulate

key cellular signaling pathways.

## Antioxidant Properties

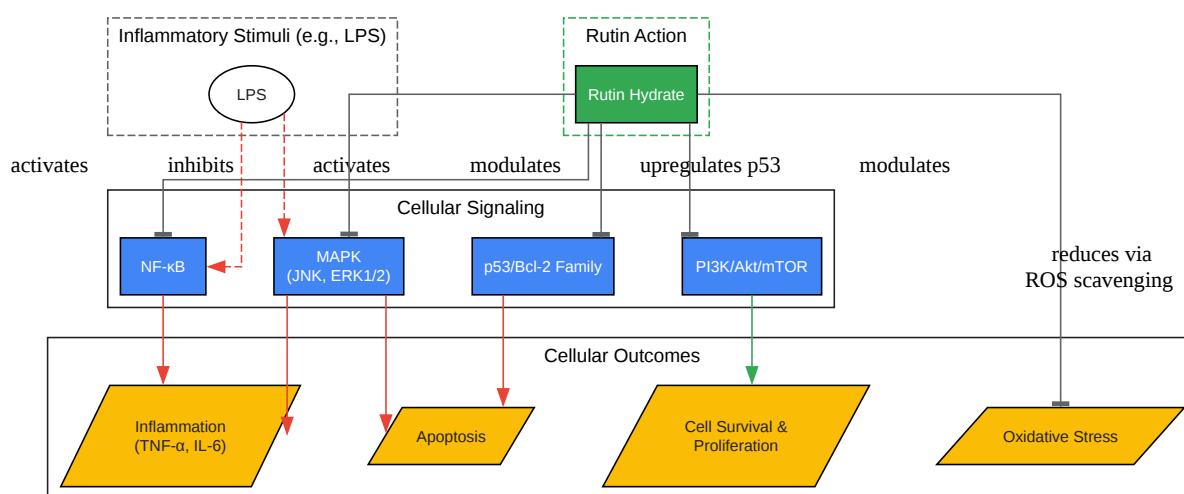
Rutin's antioxidant mechanism is multifaceted. It can directly scavenge free radicals and chelate iron, thereby preventing the generation of reactive oxygen species (ROS). Furthermore, it upregulates endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This dual action helps protect cells from oxidative damage, a key factor in the pathogenesis of numerous diseases.

## Anti-inflammatory Effects

The anti-inflammatory action of rutin is largely mediated by its inhibition of pro-inflammatory signaling pathways. It has been shown to suppress the activation of nuclear factor-kappa B (NF- $\kappa$ B), a critical transcription factor for inflammatory gene expression. By inhibiting NF- $\kappa$ B, rutin reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF- $\alpha$ ) and interleukin-6 (IL-6). Additionally, it can modulate the mitogen-activated protein kinase (MAPK) signaling cascade, further contributing to its anti-inflammatory profile.

## Signaling Pathways Modulated by Rutin Hydrate

Rutin's therapeutic potential is linked to its ability to influence several key signaling pathways involved in cellular homeostasis, inflammation, and apoptosis.



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Fig. 1: Rutin's modulation of key cellular signaling pathways.

## Experimental Protocols

To facilitate research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly used to assess the bioactivity of **rutin hydrate**.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure for evaluating the antioxidant potential of a compound.

**Principle:** DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

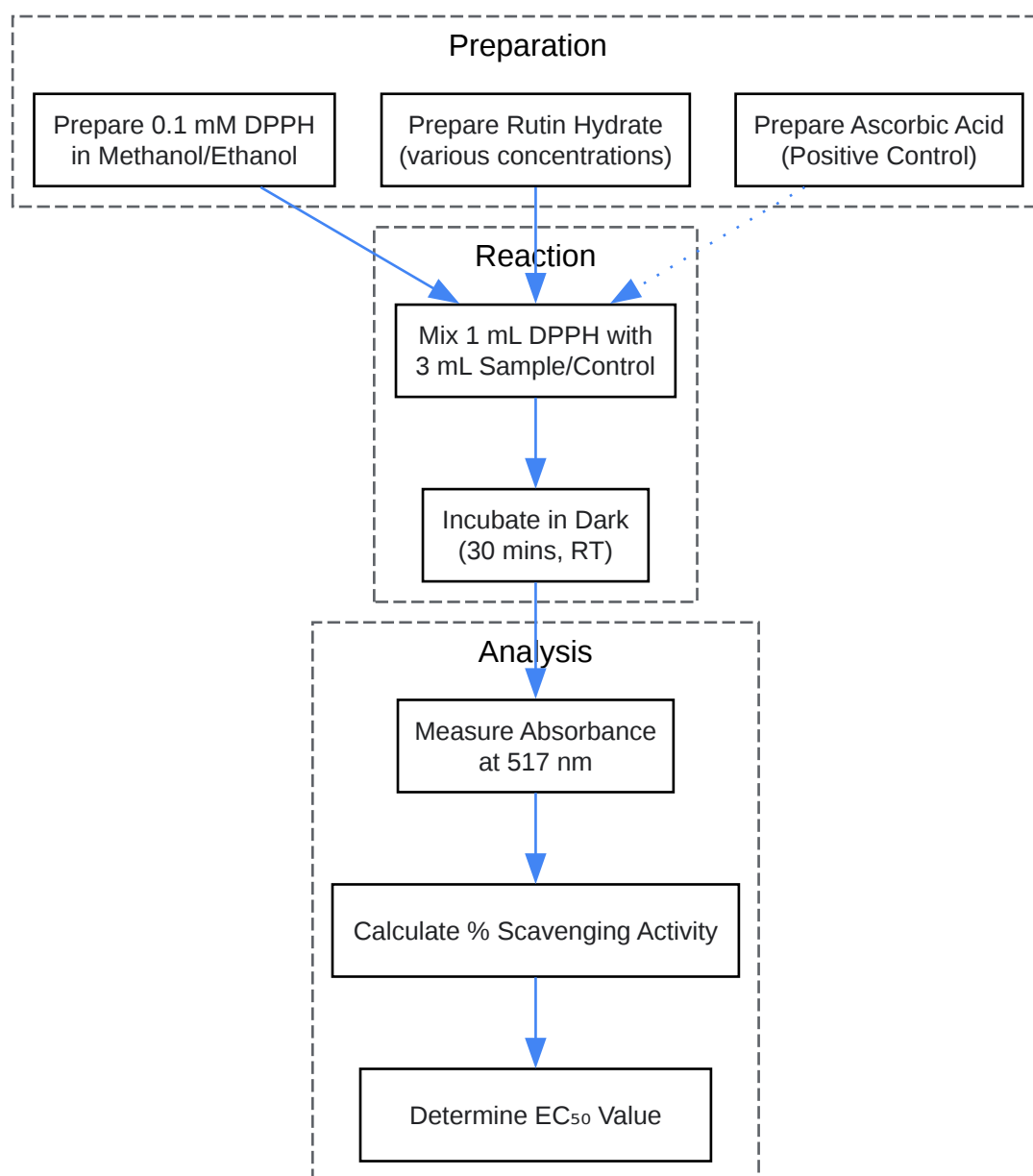
**Materials:**

- **Rutin hydrate**
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or Ethanol
- UV-VIS Spectrophotometer
- Microplate reader (optional)
- Ascorbic acid (as a positive control)

Procedure:

- **Preparation of DPPH Solution:** Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly made and protected from light.
- **Preparation of Sample Solutions:** Prepare a stock solution of **rutin hydrate** in the same solvent. Create a series of dilutions at different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
- **Reaction:**
  - In a test tube or microplate well, add 1.0 mL of the DPPH solution to 3.0 mL of each **rutin hydrate** dilution.
  - Mix vigorously.
  - Incubate the mixture in the dark at room temperature for 30 minutes.
- **Measurement:**
  - Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.
  - Use the solvent (methanol or ethanol) as a blank.
  - A control sample containing the solvent and the DPPH solution should also be measured.

- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\text{Scavenging Activity (\%)} = [(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$   
Where:
  - $A_{\text{control}}$  is the absorbance of the control reaction.
  - $A_{\text{sample}}$  is the absorbance of the test sample.
- Data Analysis: Plot the scavenging percentage against the concentration of **rutin hydrate** to determine the  $EC_{50}$  value (the concentration required to scavenge 50% of the DPPH radicals).



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Fig. 2: Workflow for the DPPH radical scavenging assay.

## Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is crucial for studying the effects of rutin on signaling pathways.

**Principle:** Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

**Materials:**

- Cells or tissue treated with **rutin hydrate**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-NF- $\kappa$ B, anti-p-Akt, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., CCD camera-based imager)

**Procedure:**

- Cell Lysis and Protein Quantification:
  - Treat cells with desired concentrations of **rutin hydrate** for a specified time.
  - Wash cells with ice-cold PBS and lyse them using RIPA buffer.
  - Centrifuge the lysate to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE:
  - Normalize protein amounts for all samples (e.g., 20-40  $\mu$ g per lane).



- Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
- Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a PVDF membrane.
  - Confirm transfer efficiency by staining the membrane with Ponceau S.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
  - Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 5-10 minutes each.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again three times with TBST.
- Detection and Analysis:
  - Apply the chemiluminescent substrate to the membrane.
  - Capture the signal using an imaging system.
  - Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g.,  $\beta$ -actin or GAPDH).

This technical guide provides a foundational understanding of **Rutin hydrate** for research and development purposes. The provided data and protocols are intended to serve as a starting point for further investigation into the therapeutic potential of this versatile flavonoid.

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- To cite this document: BenchChem. [Rutin Hydrate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10799789#rutin-hydrate-cas-number-and-molecular-weight]

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